molecular formula C23H18Cl2N4OS B2522655 1-{2-[2-Chloro-6-(4-chlorophenoxy)-4-pyridyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one 1-phenylhydrazone CAS No. 680216-48-2

1-{2-[2-Chloro-6-(4-chlorophenoxy)-4-pyridyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one 1-phenylhydrazone

Cat. No.: B2522655
CAS No.: 680216-48-2
M. Wt: 469.38
InChI Key: DAXGRRHAZMMKLL-RWPZCVJISA-N
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Description

The compound “1-{2-[2-Chloro-6-(4-chlorophenoxy)-4-pyridyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one 1-phenylhydrazone” is a chemical with the molecular formula C23H18Cl2N4OS . It is listed in various chemical databases and is available from global suppliers .

Scientific Research Applications

Synthesis and Characterization

Compounds with similar structures to "1-{2-[2-Chloro-6-(4-chlorophenoxy)-4-pyridyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one 1-phenylhydrazone" are often synthesized and characterized for their molecular structures and potential properties. For example, studies on cis-dioxomolybdenum(VI) complexes with thiosemicarbazidato ligands have shown that these complexes can be synthesized and characterized by various spectroscopic methods, and their crystal structures can be determined through X-ray diffraction. These studies contribute to understanding the molecular structure and potential reactivity of such compounds (Berat İLHAN CEYLAN et al., 2015).

Safety and Hazards

Safety and hazard information for a compound typically includes handling precautions, toxicity data, and storage requirements. While I found some safety information for related compounds , specific safety and hazard data for this compound was not available in the sources I found.

Properties

IUPAC Name

N-[(E)-1-[2-[2-chloro-6-(4-chlorophenoxy)pyridin-4-yl]-4-methyl-1,3-thiazol-5-yl]ethylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N4OS/c1-14-22(15(2)28-29-18-6-4-3-5-7-18)31-23(26-14)16-12-20(25)27-21(13-16)30-19-10-8-17(24)9-11-19/h3-13,29H,1-2H3/b28-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXGRRHAZMMKLL-RWPZCVJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=NC(=C2)Cl)OC3=CC=C(C=C3)Cl)C(=NNC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC(=NC(=C2)Cl)OC3=CC=C(C=C3)Cl)/C(=N/NC4=CC=CC=C4)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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